molecular formula C11H16BrNO2 B1529337 1-[3-Bromo-4-(2-methoxy-ethoxy)-phenyl]-ethylamine CAS No. 1339613-48-7

1-[3-Bromo-4-(2-methoxy-ethoxy)-phenyl]-ethylamine

Cat. No.: B1529337
CAS No.: 1339613-48-7
M. Wt: 274.15 g/mol
InChI Key: ODURJRRKNRDHIU-UHFFFAOYSA-N
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Description

1-[3-Bromo-4-(2-methoxy-ethoxy)-phenyl]-ethylamine is a substituted phenethylamine derivative featuring a bromo group at the 3-position and a 2-methoxy-ethoxy group at the 4-position of the phenyl ring.

Properties

IUPAC Name

1-[3-bromo-4-(2-methoxyethoxy)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2/c1-8(13)9-3-4-11(10(12)7-9)15-6-5-14-2/h3-4,7-8H,5-6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODURJRRKNRDHIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OCCOC)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Bromo-4-(2-methoxy-ethoxy)-phenyl]-ethylamine typically involves multiple steps. One common approach is to start with the bromination of a suitable phenyl precursor, followed by the introduction of the methoxyethoxy group through an etherification reaction. The final step involves the attachment of the ethylamine group via an amination reaction. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. Safety measures are also crucial due to the handling of potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

1-[3-Bromo-4-(2-methoxy-ethoxy)-phenyl]-ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce dehalogenated derivatives. Substitution reactions can result in a variety of functionalized phenyl-ethylamine derivatives.

Scientific Research Applications

1-[3-Bromo-4-(2-methoxy-ethoxy)-phenyl]-ethylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of biological pathways and interactions due to its unique structure.

    Industry: It is used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[3-Bromo-4-(2-methoxy-ethoxy)-phenyl]-ethylamine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and methoxyethoxy group can participate in hydrogen bonding and van der Waals interactions, while the ethylamine group can form ionic bonds with negatively charged sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in the combination of bromo and 2-methoxy-ethoxy substituents. Key comparisons include:

A. 1-[4-(2-Methoxy-ethoxy)-phenyl]-ethylamine ()
  • Structure : Lacks the 3-bromo substituent.
  • Properties: Molecular weight (MW) = 195.26 g/mol (C₁₁H₁₇NO₂); purity ≥95%. Though discontinued, its simpler structure highlights the impact of bromo addition on steric and electronic properties .
B. NE-100 (N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine; )
  • Structure : Shares an ethylamine backbone but includes a 4-methoxy and 3-phenylethoxy group.
  • Pharmacological Relevance : NE-100 is a σ receptor agonist, suggesting that the target compound’s 2-methoxy-ethoxy and bromo groups may influence similar pathways .
C. 3-Methoxyphenethylamine ()
  • Structure : Simplest analog with only a 3-methoxy group.
  • Properties : MW = 151.21 g/mol; bp = 118–119°C. The target compound’s larger substituents likely increase boiling and melting points (estimated range: 90–130°C based on halogenated analogs in –2) .
D. Quinazoline Derivatives (–2, 4)
  • Examples : Compounds like [6,7-Bis-(2-methoxy-ethoxy)-quinazolin-4-yl]-{3-[1-(2-bromo-benzyl)-1H-triazol-4-yl]-phenyl}-amine (e3) and related analogs.
  • Key Insights : Bromo substituents in these compounds correlate with higher melting points (e.g., 94–97°C for e3) and distinct NMR shifts (δ 7.8–8.2 ppm for aromatic protons adjacent to bromo) .

Physicochemical Properties

Table 1: Comparative Data of 1-[3-Bromo-4-(2-methoxy-ethoxy)-phenyl]-ethylamine and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Spectral Features (NMR/MS)
Target Compound C₁₁H₁₅BrNO₂ ~275–280* 90–130* 3-Br, 4-(2-methoxy-ethoxy) Estimated δ 6.8–7.5 (aromatic H); HR MS: [M+H]+ ~276
1-[4-(2-Methoxy-ethoxy)-phenyl]-ethylamine C₁₁H₁₇NO₂ 195.26 N/A 4-(2-methoxy-ethoxy) Discontinued; no spectral data
NE-100 C₂₃H₃₂N₂O₂ 368.52 N/A 4-OMe, 3-OCH₂CH₂Ph σ receptor binding confirmed
3-Methoxyphenethylamine C₉H₁₃NO 151.21 N/A (bp 118–119) 3-OMe δ 3.78 (OCH₃), δ 6.7–7.1 (aromatic H)
Quinazoline Derivative e3 () C₂₈H₂₈BrN₇O₄ 638.47 94–97 2-Br-benzyl, triazole, quinazoline δ 8.1 (quinazoline H); HR MS: 638.12 (calc)

*Estimated based on substituent contributions.

Spectral Data Trends

  • ¹H NMR :
    • Bromo substituents deshield adjacent aromatic protons (e.g., δ 7.8–8.2 ppm in quinazoline analogs) .
    • 2-Methoxy-ethoxy groups show characteristic splits: δ 3.3–3.6 (OCH₃), δ 3.6–4.0 (OCH₂CH₂O) .
  • HR MS : Halogens (Br) produce distinct isotopic patterns (e.g., 1:1 for Br⁷⁹/Br⁸¹) .

Biological Activity

1-[3-Bromo-4-(2-methoxy-ethoxy)-phenyl]-ethylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom, a methoxyethoxy group, and an ethylamine moiety. Its structure can influence its interaction with biological targets, affecting its pharmacological properties.

This compound interacts with various biomolecules, such as receptors and enzymes. The bromine and methoxyethoxy groups are crucial for modulating binding affinity and selectivity. The ethylamine group can form hydrogen bonds with target proteins, influencing their activity and function.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, analogs have been shown to bind to antiapoptotic Bcl-2 proteins, which play a critical role in cancer cell survival. These compounds can sensitize cancer cells to chemotherapy agents like cisplatin, enhancing their efficacy .

Table 1: Summary of Anticancer Activity

CompoundTarget ProteinBinding AffinityIC50 (µM)Notes
This compoundBcl-2HighN/APotential sensitizer to chemotherapy
Analog 1Bcl-XLModerate>3-fold increase over baselineEffective against resistant cells
Analog 2Bcl-wHigh>13-fold increase over baselineEnhances cytotoxicity

Antimicrobial Activity

The compound has also been investigated for antimicrobial properties. Preliminary studies suggest potential effectiveness against various bacterial strains, although specific data on this compound is limited. Its structural analogs have demonstrated activity against pathogens, indicating a possible spectrum of antimicrobial action.

Case Studies

Case Study 1: Anticancer Efficacy in Cell Lines

A study evaluated the efficacy of related compounds on Jurkat cells (a type of T-cell leukemia). The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner while overcoming resistance mechanisms associated with Bcl-2 overexpression .

Case Study 2: Antimicrobial Screening

Another investigation screened various derivatives for antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results showed promising inhibition zones, suggesting that modifications to the methoxyethoxy group could enhance activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[3-Bromo-4-(2-methoxy-ethoxy)-phenyl]-ethylamine
Reactant of Route 2
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1-[3-Bromo-4-(2-methoxy-ethoxy)-phenyl]-ethylamine

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